Biotin-PEG8-alcohol

Descripción general

Descripción

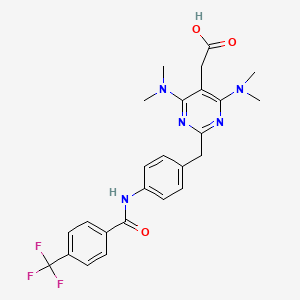

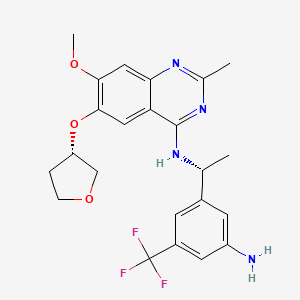

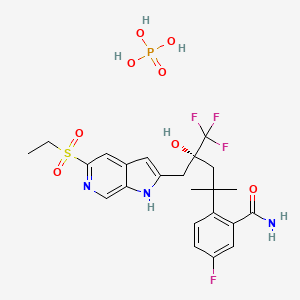

Biotin-PEG8-alcohol is a PEG derivative containing a biotin group and a terminal primary hydroxyl . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The biotin group serves as an affinity label towards the proteins avidin and streptavidin .

Synthesis Analysis

Biotin-PEG8-alcohol is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . They exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Molecular Structure Analysis

The molecular formula of Biotin-PEG8-alcohol is C26H49N3O10S . Its exact mass is 595.31 and its molecular weight is 595.750 . The structure of Biotin-PEG8-alcohol includes a biotin group and a terminal primary hydroxyl .

Chemical Reactions Analysis

Biotin is a cofactor responsible for carbon dioxide transfer in several carboxylase enzymes, which play a significant role in various metabolic reactions such as fatty acid synthesis, branched chain amino acid catabolism, and gluconeogenesis .

Physical And Chemical Properties Analysis

Biotin-PEG8-alcohol has a molecular weight of 595.750 . Its elemental analysis shows that it contains C, 52.42; H, 8.29; N, 7.05; O, 26.86; S, 5.38 . It is soluble in water, DMSO, DMF, and DCM .

Aplicaciones Científicas De Investigación

Drug Delivery Systems

Biotin-PEG8-alcohol plays a significant role in the development of drug delivery systems. Its hydrophilic PEG spacer arm enhances the solubility and bioavailability of therapeutic agents . It is used to create self-assembled nanoparticles for targeted drug delivery, particularly in cancer therapy, where it helps in co-targeting specific proteins and cellular structures .

Diagnostic Applications

In diagnostics, Biotin-PEG8-alcohol is utilized for its strong affinity to avidin. This property is exploited in various detection assays, where it is used for immobilization, targeting, and labeling of biomolecules. The PEG spacer increases hydrophilicity, which improves the performance of diagnostic reagents .

Therapeutic Applications

Therapeutically, Biotin-PEG8-alcohol is incorporated into combination therapy strategies. It is used in photo-dynamic therapy (PDT) as part of a multifunctional system that targets cellular structures like lysosomes and proteins such as GRP78, offering a new approach to cancer treatment .

Molecular Biology Research

In molecular biology, Biotin-PEG8-alcohol is used to modify proteins and nucleic acids. It facilitates the binding of DNA, dyes, and proteins, improving the properties of biomolecules for various experimental applications .

Biotechnology Research

Biotin-PEG8-alcohol contributes to biotechnological advancements by improving the production processes of biotin in microorganisms. It is part of the strategies to enhance biotin biosynthesis, which is crucial for the metabolism of fatty acids, amino acids, and carbohydrates .

Nanotechnology

In the field of nanotechnology, Biotin-PEG8-alcohol is used to create nanoparticles for medical applications. Its ability to react with various functional groups makes it an ideal linker for constructing complex nanostructures that can be used for therapeutic and diagnostic purposes .

Mecanismo De Acción

Target of Action

Biotin-PEG8-alcohol is a PEG-based PROTAC linker . The primary targets of this compound are proteins that interact with biotin, such as avidin and streptavidin . These proteins have a high affinity for biotin and are often used in research and therapeutic applications due to their binding properties .

Mode of Action

The compound works by connecting two essential ligands to form PROTAC molecules . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . This allows the PROTACs to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Safety and Hazards

In case of skin contact with Biotin-PEG8-alcohol, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . If inhaled, remove to fresh air . In severe cases or if symptoms persist, seek medical attention .

Direcciones Futuras

Biotin-PEG8-alcohol is a biotin-PEG derivative for biotinylation . It has potential applications in the development of antibody drug conjugates and drug delivery methods . It can also be used in the synthesis of PROTACs , which are an emerging and promising approach for the development of targeted therapy drugs .

Propiedades

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H49N3O10S/c30-6-8-34-10-12-36-14-16-38-18-20-39-19-17-37-15-13-35-11-9-33-7-5-27-24(31)4-2-1-3-23-25-22(21-40-23)28-26(32)29-25/h22-23,25,30H,1-21H2,(H,27,31)(H2,28,29,32)/t22-,23-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILFGWYHDBQRANJ-LSQMVHIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCO)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCO)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H49N3O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biotin-PEG8-alcohol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-hydroxy-8-(1-hydroxy-2-(2-methyl-1-o-tolylpropan-2-ylamino)ethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B606075.png)

![2-[6-[[5-Chloranyl-2-[(3~{s},5~{r})-3,5-Dimethylpiperidin-1-Yl]pyrimidin-4-Yl]amino]-1-Methyl-2-Oxidanylidene-Quinolin-3-Yl]oxy-~{n}-Methyl-Ethanamide](/img/structure/B606081.png)

![4-[[[5-(2-ethoxycarbonyl-1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B606084.png)

![2-[4-[3-[(1R)-1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B606090.png)